molecular formula C13H15ClN2O B1522108 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride CAS No. 1197850-84-2

1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B1522108
CAS No.: 1197850-84-2
M. Wt: 250.72 g/mol
InChI Key: VULDQKRUJWUIBM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both pyridinone and substituted benzyl functionalities. The compound's official Chemical Abstracts Service registry number is 1197850-84-2, which provides unique identification within chemical databases and regulatory frameworks. The systematic name reflects the presence of a 1,2-dihydropyridin-2-one core structure with N-substitution by a 4-(aminomethyl)benzyl group, forming the hydrochloride salt through protonation of the primary amine functionality.

The nomenclature conventions for this compound demonstrate the complexity inherent in naming polyfunctional heterocyclic systems. The dihydropyridinone core represents a partially reduced pyridinone ring system, where the numbering begins at the nitrogen atom and proceeds around the ring to position 2, which contains the carbonyl functionality. The benzyl substituent at position 1 of the dihydropyridinone ring carries an aminomethyl group at the para position of the benzene ring, requiring careful consideration of substitution patterns in the systematic naming protocol.

Alternative nomenclature forms found in chemical literature include variations such as 1-[4-(Aminomethyl)benzyl]-2(1H)-pyridinone hydrochloride, which emphasizes the pyridinone tautomeric form rather than the dihydropyridin-2-one designation. These nomenclature variations reflect different approaches to describing the same molecular structure, with the dihydropyridin-2-one form being more commonly adopted in recent literature to accurately represent the saturated nature of the heterocyclic ring system.

Properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-9-11-4-6-12(7-5-11)10-15-8-2-1-3-13(15)16;/h1-8H,9-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULDQKRUJWUIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197850-84-2
Record name 1-{[4-(aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride
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Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

A robust method for preparing 1,2-dihydropyridin-2-one derivatives involves palladium-catalyzed cross-coupling reactions between suitable pyridone precursors and aryl boronic acid derivatives. According to patent US8772497B2, the method includes:

  • Reacting a pyridone compound (formula I) with a boronic acid derivative (formula II) in the presence of a palladium catalyst, copper compound, phosphorus ligand, and a base.
  • The base is used in a molar ratio of approximately 1 to 5 moles per mole of the pyridone compound, with 1.5 moles being optimal.
  • The reaction typically yields the 1,2-dihydropyridin-2-one compound, which can be isolated as colorless crystals.
  • The hydrochloride salt is formed by treatment with hydrohalogenic acids such as hydrochloric acid.
  • Crystallization is preferably carried out in mixed solvents, especially acetone and water, with volume ratios optimized around 8:2 for best yield and crystal quality.

This method is advantageous for its scalability and ability to produce high-purity crystalline products suitable for pharmaceutical applications.

Crystallization and Salt Formation

The hydrochloride salt preparation involves:

  • Dissolving the free base compound in a mixed solvent system (preferably acetone/water).
  • Adjusting the solvent ratio to promote crystallization, typically between 37:3 to 24:16 (acetone:water by volume), with 9:1 to 7:3 being more preferred.
  • Adding water to the solution to induce crystallization of the hydrochloride salt.
  • Isolating the crystals by filtration and washing with water and ethyl acetate to remove impurities.
  • Drying to obtain the stable hydrochloride salt form.

This crystallization process ensures high purity and reproducibility of the hydrochloride salt.

Reaction Conditions and Optimization

Parameter Range/Value Notes
Catalyst Palladium compound Used with copper acetate and phosphorus ligand
Base Triethylamine or similar 1–5 moles per mole of pyridone, optimal ~1.5 moles
Solvent for crystallization Acetone/water mixture Volume ratio 8:2 preferred
Temperature Ambient to reflux conditions Depends on catalyst and solvent system
Reaction time Variable, typically hours Monitored by TLC or HPLC

Analytical and Characterization Data

The synthesized compound and its hydrochloride salt are characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
  • Infrared (IR) spectroscopy to verify functional groups.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Crystallographic analysis to determine polymorphic forms and purity.

These analyses ensure the identity and quality of the final product for further application.

Summary of Preparation Method

Step Description
1. Starting materials Pyridone derivative and 4-(aminomethyl)phenyl boronic acid
2. Cross-coupling reaction Palladium-catalyzed coupling in presence of copper acetate, phosphorus ligand, and base
3. Isolation Crystallization from acetone/water solvent system
4. Salt formation Treatment with hydrochloric acid to form hydrochloride salt
5. Purification Filtration, washing, and drying to obtain pure crystals

Research Findings and Practical Considerations

  • The palladium-catalyzed cross-coupling method offers high selectivity and yield for the target compound.
  • The use of mixed solvents in crystallization significantly affects the yield and quality of the hydrochloride salt.
  • The hydrochloride salt form provides enhanced stability and ease of handling compared to the free base.
  • Optimization of base amount and solvent ratios is critical to maximize yield and purity.
  • The method is suitable for scale-up and industrial production due to its reproducibility and use of commercially available reagents.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H14N2O·HCl
Molecular Weight: 250.724 g/mol
IUPAC Name: 1-{[4-(aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride

The compound features a pyridinone core with an aminomethyl substituent on the phenyl ring, which contributes to its biological activity and chemical reactivity.

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, leading to derivatives with enhanced properties.
  • Reactivity Studies: It undergoes several types of reactions, including oxidation to form N-oxides and reduction to yield dihydropyridine derivatives. This reactivity is crucial for developing new chemical entities in synthetic chemistry .

Biology

  • Biochemical Assays: The compound has been investigated as a potential ligand in biochemical assays, where it may interact with specific proteins or enzymes, modulating their activity.
  • Neuropharmacology: Preliminary studies suggest that it may influence neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structure allows it to bind effectively to target proteins, enhancing its therapeutic potential .

Medicine

  • Antitumor Activity: Research indicates that this compound exhibits significant antitumor properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms .
  • Anti-inflammatory Properties: The compound is being explored for its anti-inflammatory effects, which could lead to new treatments for inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways at the cellular level .

Case Studies and Research Findings

  • Antitumor Mechanism Exploration:
    • A study demonstrated that derivatives of this compound showed selective cytotoxicity against certain cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects:
    • Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential in developing therapies for neurodegenerative diseases .
  • Synthesis and Characterization:
    • Various synthetic routes have been established for producing this compound efficiently, including multi-step organic synthesis techniques that ensure high yield and purity .

Mechanism of Action

The mechanism of action of 1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Source
1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride Not explicitly provided ~252.5 (hypothetical*) 35378-15-5 Dihydropyridinone core with a para-aminomethylbenzyl substituent.
4-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride C₁₂H₁₈ClNO₂ 243.74 Not provided Dihydropyridinone core with a methyl group at position 1 and an aminomethyl at position 4.
1-(2-Amino-2-phenylethyl)-1,2-dihydropyridin-2-one hydrochloride C₁₃H₁₅ClN₂O 250.5 1803584-63-5 Dihydropyridinone core with a phenylethyl side chain containing a β-amino group.
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride C₁₂H₁₇N₃O・2HCl 292.2 1286265-79-9 Piperidine-pyridinyl ketone backbone with an aminomethyl group and dihydrochloride salt.

*Hypothetical molecular weight calculated based on the structure: C₁₃H₁₇ClN₂O (assumed formula).

Key Structural Differences and Implications

Core Modifications: The target compound and its dihydropyridinone analogs share a lactam ring but differ in substituent positions. The phenylethyl analog replaces the benzyl group with a phenylethyl chain, introducing a chiral center (β-amino group), which may influence stereoselective interactions in biological systems.

Functional Group Variations :

  • The piperidine-pyridinyl ketone analog diverges entirely in core structure, featuring a ketone-linked piperidine and pyridine ring. Its dihydrochloride salt form enhances solubility but may alter stability under acidic conditions.

The phenylethyl analog has a higher carbon-to-nitrogen ratio (C₁₃H₁₅ClN₂O vs. hypothetical C₁₃H₁₇ClN₂O for the target), suggesting differences in metabolic stability.

Pharmacological Potential

  • Dihydropyridinone Core: This scaffold is associated with kinase inhibition and neurotransmitter modulation in literature. The lactam ring’s rigidity may enhance binding affinity to target proteins .
  • Aromatic Amine Functionality: The para-aminomethyl group in the target compound could facilitate interactions with enzymes or receptors requiring cationic or hydrogen-bonding motifs .

Biological Activity

1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride, with the molecular formula C13H15ClN2O and a molecular weight of 250.724 g/mol, is a heterocyclic compound characterized by a pyridinone ring fused with a phenyl group containing an aminomethyl substituent. This unique structure contributes to its potential biological activities, including antitumor and neuroprotective properties.

The compound is typically synthesized through multi-step organic synthesis techniques, involving the reaction of 4-(aminomethyl)benzaldehyde with a pyridinone precursor under basic conditions. This synthetic route allows for the formation of the desired compound while optimizing yield and purity for research applications.

While specific mechanisms for this compound are not extensively documented, dihydropyridines generally exhibit various biological activities through mechanisms such as calcium channel antagonism and enzyme modulation. The aminomethyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity due to the π-π interactions from the pyridinone ring .

Antitumor Activity

Research indicates that this compound shows significant antitumor activity. In vitro studies have demonstrated its potential against various cancer cell lines, including:

  • Cervical Cancer (HeLa)
  • Ovarian Cancer (A2780)
  • Breast Cancer (MCF-7 and MDA-MB-231)

The antiproliferative effects were quantified using IC50 values, revealing that certain derivatives exhibited IC50 values as low as 0.50 μM, indicating strong activity against these cancer types .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. The interaction with neurotransmitter receptors may lead to protective effects in neuronal cells under stress conditions.

Research Findings and Case Studies

A summary of key findings related to the biological activity of this compound is presented in the following table:

StudyCell LineBiological ActivityIC50 (μM)Notes
Study 1HeLaAntiproliferative0.62Significant reduction in cell viability
Study 2MCF-7Antitumor0.50Most active compound in series
Study 3A2780Anticancer3.58Structure–activity relationship established

These studies indicate that the compound's structural features significantly influence its biological activity, emphasizing the importance of further exploration into its therapeutic potential.

Q & A

Q. What methodologies enable the study of this compound’s in vivo pharmacokinetics and tissue distribution?

  • Methodological Answer : Use radiolabeled (e.g., 14C^{14}C) or fluorescently tagged analogs for biodistribution studies in animal models. Quantify plasma/tissue concentrations via LC-MS/MS. Apply compartmental modeling to estimate half-life and clearance rates .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride
Reactant of Route 2
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1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one hydrochloride

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